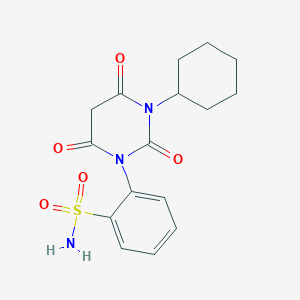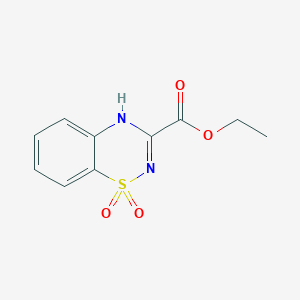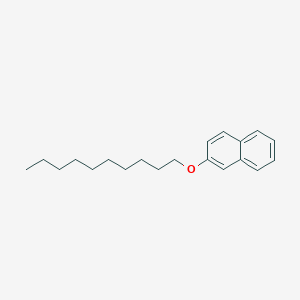
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pentyloxy group at position 5, a phenyl group at position 1, and a carbonyl chloride group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of 5-(Pentyloxy)-1-phenyl-1H-pyrazole. This can be achieved through the condensation of 1-phenyl-3-pentanone with hydrazine hydrate, followed by cyclization. The resulting pyrazole derivative is then subjected to chlorination using thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group at position 3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation and Reduction Reactions: The phenyl group can undergo oxidation to form phenolic derivatives, while the pyrazole ring can be reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Thionyl Chloride or Oxalyl Chloride: Used for chlorination to introduce the carbonyl chloride group.
Hydrazine Hydrate: Used for the initial condensation reaction.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Phenolic Derivatives: Formed through oxidation reactions.
Biaryl Derivatives: Formed through coupling reactions.
Applications De Recherche Scientifique
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the pyrazole ring and the carbonyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Methoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride: Similar structure but with a methoxy group instead of a pentyloxy group.
5-(Ethoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride: Similar structure but with an ethoxy group instead of a pentyloxy group.
5-(Butoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride: Similar structure but with a butoxy group instead of a pentyloxy group.
Uniqueness
The uniqueness of 5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride lies in the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. The length and flexibility of the pentyloxy chain may affect its interactions with molecular targets, potentially leading to distinct pharmacological properties compared to its analogs.
Propriétés
Numéro CAS |
60872-23-3 |
|---|---|
Formule moléculaire |
C15H17ClN2O2 |
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
5-pentoxy-1-phenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-3-7-10-20-14-11-13(15(16)19)17-18(14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3 |
Clé InChI |
WDHNNNQEYVAPIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14596714.png)
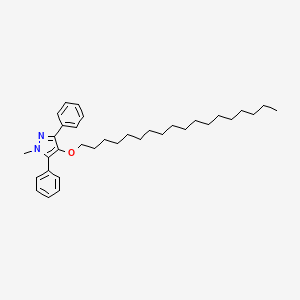

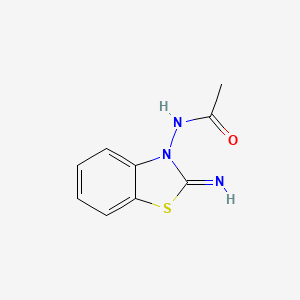
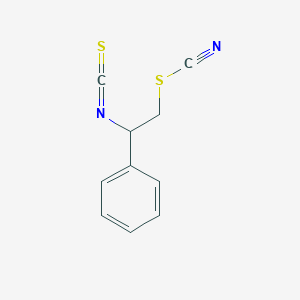
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)

![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)
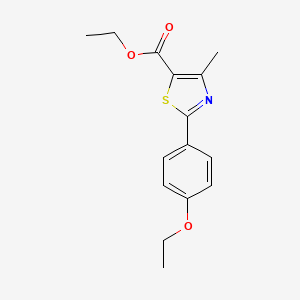
![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)
